3,5-Dimethyl-1-hexyn-3-ol is an organic compound with the molecular formula C8H14O . It has a molecular weight of 126.20 g/mol . The compound is used in various applications and can be synthesized through several methods .
One common synthesis method for 3,5-Dimethyl-1-hexyn-3-ol starts from hexanoic anhydride. The anhydride is reacted with an excess of hydrogen bromide to produce 3-bromohexanoic acid. This acid is then reduced using sodium bisulfite to yield 3-hexanol . Other synthesis methods include one-pot palladium-mediated hydrostannylation/Stille cross-coupling and esterification with acetic anhydride in a neutral ionic liquid (1-butyl-3-methylimidazolium tetrafluoroborate) .
The molecular structure of 3,5-Dimethyl-1-hexyn-3-ol is represented by the SMILES string CC(C)CC(C)(O)C#C
. The InChI representation is InChI=1S/C8H14O/c1-5-8(4,9)6-7(2)3/h1,7,9H,6H2,2-4H3
.
The bimolecular rate constant for the reaction of the hydroxyl radical (OH) with 3,5-dimethyl-1-hexyn-3-ol has been measured using the relative rate technique . The reaction of CO2 with 3,5-dimethyl-1-hexyn-3-ol catalyzed by CuCl in different ionic liquids and solvents has also been investigated .
3,5-Dimethyl-1-hexyn-3-ol is a liquid at room temperature . It has a density of 0.859 g/mL at 25 °C and a boiling point of 150-151 °C . The refractive index (n20/D) is 1.434 .
Semiconductor Processing: It is used as a volatile surfactant in the production of semiconductor processing tapes. Its role is to provide temporary adhesion during the manufacturing process, subsequently evaporating and leaving a clean surface without the need for additional cleaning steps. []
LED Encapsulating Material: It serves as a component in LED encapsulating materials, contributing to improved transmissivity, refractive index, heat resistance, and fluidity. []
High-Temperature Waterproof Bus Duct: It is incorporated into the shell material of high-temperature waterproof bus ducts, enhancing density, thermal conductivity, and flame retardancy. []
Synthesis of Biologically Active Compounds: 3,5-Dimethyl-1-hexyn-3-ol is employed in the multi-step synthesis of bis(3,5-dimethyl-4-vinylpyrazol-1-yl)acetic acid. This ligand is designed to mimic the 2-His-1-carboxylate facial triad found in biological systems and is further utilized to create polymers capable of binding metal ions like manganese, rhenium, copper, and iron. []
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